molecular formula C31H38F2N2O3S B12754125 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine CAS No. 143760-14-9

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine

Cat. No.: B12754125
CAS No.: 143760-14-9
M. Wt: 556.7 g/mol
InChI Key: SMKDMCOANCWQPN-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine likely involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Functionalization: Introduction of the 4,4-bis(4-fluorophenyl)butyl group and the 3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl group may involve nucleophilic substitution, coupling reactions, and protection/deprotection steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine may undergo various chemical reactions, including:

    Oxidation: The hydroxyl group may be oxidized to a ketone or aldehyde.

    Reduction: Functional groups such as the nitro group (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4,4-Bis(4-fluorophenyl)butyl)piperazine: Lacks the 3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl group.

    4-(3-(3,4-Dimethoxyphenylthio)-2-hydroxypropyl)piperazine: Lacks the 4,4-bis(4-fluorophenyl)butyl group.

Uniqueness

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

143760-14-9

Molecular Formula

C31H38F2N2O3S

Molecular Weight

556.7 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dimethoxyphenyl)sulfanylpropan-2-ol

InChI

InChI=1S/C31H38F2N2O3S/c1-37-30-14-13-28(20-31(30)38-2)39-22-27(36)21-35-18-16-34(17-19-35)15-3-4-29(23-5-9-25(32)10-6-23)24-7-11-26(33)12-8-24/h5-14,20,27,29,36H,3-4,15-19,21-22H2,1-2H3

InChI Key

SMKDMCOANCWQPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O)OC

Origin of Product

United States

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